molecular formula C14H15N3O2S B2884555 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797597-42-2

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2884555
CAS No.: 1797597-42-2
M. Wt: 289.35
InChI Key: WLMNXALIWMVCNQ-UHFFFAOYSA-N
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Description

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone: is a complex

Biological Activity

The compound (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone , identified by its CAS number 1797597-42-2 , has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: C14_{14}H15_{15}N3_{3}O2_{2}S
Molecular Weight: 289.35 g/mol
CAS Number: 1797597-42-2

The compound features a piperidine ring substituted with a pyridazine moiety and a thiophene group. This unique structure is hypothesized to contribute to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound is primarily associated with its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding: It likely binds to various receptors, affecting neurotransmission and potentially offering therapeutic effects in neurological conditions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing piperidine rings have shown promising results in inhibiting tumor growth in xenograft models . The specific activity of this compound needs further exploration through targeted assays.

Antimicrobial Properties

Research has demonstrated that related compounds possess antibacterial and antifungal properties. The presence of the thiophene moiety is often linked to enhanced antimicrobial activity due to its electron-rich nature, which may interact favorably with microbial targets .

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy Compounds with similar piperidine structures showed inhibition of tumor growth in various cancer cell lines .
Antimicrobial Activity Several derivatives were tested against standard strains of bacteria and fungi, showing significant inhibition zones .
Metabolic Regulation Inhibition of enzymes involved in glucose metabolism suggests potential applications in managing diabetes .

Properties

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(12-3-2-10-20-12)17-8-5-11(6-9-17)19-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMNXALIWMVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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